2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

Malaria Drug Resistance Chemical Biology

Reproducing the original PfSTART1 target engagement data requires the exact chemical probe used to generate the published resistance map. Generic analogues cannot recapitulate the validated genotype-phenotype relationship (N309K/N330K mutants) essential for on-target confirmation. - Only probe with complete target-ID cascade: phenotypic hit → resistance selection → CRISPR validation → Solvent PISA biophysical confirmation. - Mandatory reference inhibitor for calibrating fold-resistance shifts against pre-existing PfSTART1 mutant lines (CR-N309K, CR-N330K). - KD = 42 nM defines the lower-bound control for SPR, FP, and thermal shift assay development.

Molecular Formula C12H11ClN4O2S
Molecular Weight 310.76 g/mol
Cat. No. B11627068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Molecular FormulaC12H11ClN4O2S
Molecular Weight310.76 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N)Cl
InChIInChI=1S/C12H11ClN4O2S/c13-7-1-3-8(4-2-7)15-11(19)6-20-12-16-9(14)5-10(18)17-12/h1-5H,6H2,(H,15,19)(H3,14,16,17,18)
InChIKeyRPEGAZQWMJTXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMV006833 Procurement & Chemical Biology Profile


2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide, commonly designated MMV006833 or M-833, is a synthetic aryl acetamide compound that functions as a first-in-class small molecule inhibitor of the P. falciparum Steroidogenic Acute Regulatory protein-related Lipid Transfer protein 1 (PfSTART1) [1]. It was identified from a phenotypic screen of the Medicines for Malaria Venture (MMV) Pathogen Box based on its unique ability to arrest ring-stage parasite development immediately following red blood cell invasion [1]. It is characterized by a pyrimidine-sulfanyl-acetamide core with a 4-chlorophenyl substitution, and serves as the seminal chemical probe for the PfSTART1 target, a protein essential for parasitophorous vacuole membrane expansion [1].

Procurement Risk: Why MMV006833 Is Irreplaceable


Procuring a generic 'potent analogue' without confirming its pharmacological blueprint will compromise the replicability of target-based drug discovery campaigns. The PfSTART1 inhibitor series exhibits extreme phenotype-activity cliffs: simply methylating the acetamide moiety abolishes all measurable activity (EC50 >10 µM), while alternative substitutions yield a 4- to 10-fold variation in binding affinity [1]. More critically, the identification and validation of the PfSTART1 target itself was achieved through resistance selection experiments uniquely performed with MMV006833, establishing a genotype-phenotype map that more potent tool compounds like WEHI-991 or WJM-715 may not fully recapitulate for assay reproducibility [1][2]. Substituting the compound risks losing this validated resistance fingerprint, which is mandatory for on-target engagement confirmation.

Technical Comparison: MMV006833 vs. Structural Analogs


Resistance Fingerprint vs. WEHI-991

MMV006833 is the sole compound in the aryl acetamide class for which a complete resistance fingerprint has been elucidated. The PfSTART1 N309K and N330K mutations, which arose under MMV006833 selection pressure, confer an 81-fold resistance to the compound [1]. While the more potent analogue WEHI-991 (EC50 = 7 nM) shows ~600-fold reduced susceptibility against parasites carrying these exact same mutations, the original hit MMV006833 remains the mandatory reference standard for mutational analysis and on-target activity verification in any new chemical series analogue [1].

Malaria Drug Resistance Chemical Biology Target Validation

Binding Affinity & Potency vs. WJM-715

The foundational value of MMV006833 is defined by its well-characterized, moderate affinity for recombinant PfSTART1, against which all potency improvements in lead optimization campaigns are benchmarked. MMV006833 binds PfSTART1 with a KD of 42 nM and inhibits P. falciparum 3D7 with an EC50 of 49.7–51.2 nM [1]. The optimized lead WJM-715 exhibits a 3-fold improvement in binding (KD = 14 nM) and a 3.4-fold improvement in antiparasitic activity (EC50 = 15 nM) . This quantitative gap makes MMV006833 the essential low-potency baseline control in every SAR study, as it defines the minimum activity threshold that any newly designed analogue must surpass to be considered an improvement.

Antimalarial Biophysical Assay SAR Lead Optimization

Ring-Stage Inhibition Phenotype vs. Standard Antimalarials

Unlike conventional antimalarials that target hemoglobin digestion (chloroquine) or the artemisinin-activated stress response, MMV006833 produces a distinct ring-stage arrest phenotype. Within minutes of merozoite invasion, treated parasites fail to expand the parasitophorous vacuole membrane (PVM) and do not differentiate into amoeboid ring forms [1]. This phenotype is unique to the PfSTART1 inhibitor class and is not observed with any frontline clinical antimalarial. The inactive analogue Compound 4 (EC50 >10 µM) fails to produce this phenotype, confirming that PVM expansion arrest is directly correlated with PfSTART1 engagement [1].

Phenotypic Screening Parasitophorous Vacuole Lifecycle Stages Mechanism of Action

Transmission-Blocking Activity vs. Asexual-Only Antimalarials

PfSTART1-targeting compounds, including MMV006833, have demonstrated the ability to block parasite transmission to mosquitoes, a feature that complements their asexual blood-stage activity [1]. This dual-stage efficacy is a distinguishing feature of the class compared to many current antimalarials that only target asexual stages. In the original resistance selection study, MMV006833 was used at 10x EC50 (3 µM) to generate resistant populations, a concentration that is also effective against transmission stages, confirming activity across multiple lifecycle points [1].

Transmission Blocking Gametocyte Mosquito Infectivity Malaria Elimination

Application Scenarios for MMV006833


PfSTART1 Target Validation in Drug Discovery

MMV006833 is the only chemical probe for which the complete target identification and validation cascade has been published: from phenotypic hit identification to resistance generation (N309K, N330K PfSTART1 mutants), CRISPR-mediated target confirmation, and biophysical validation via Solvent PISA assays [1]. Any research group initiating a PfSTART1-focused drug discovery program must use MMV006833 as the reference inhibitor to reproduce the original target engagement data and establish assay fidelity before testing proprietary analogues.

Resistance Profiling for Novel PfSTART1 Inhibitors

The pre-existing PfSTART1 mutant parasite lines (CR-N309K, CR-N330K) were specifically selected using MMV006833 pressure [1]. When profiling a new analogue for resistance risk, MMV006833 must be included as a comparator to calibrate the fold-resistance values. Because MMV006833 exhibits an 81-fold resistance shift against these mutants, it serves as the benchmark for determining whether a novel analogue has a superior or inferior resistance profile.

Parasitophorous Vacuole Membrane Biogenesis Studies

The rapid ring-stage arrest phenotype induced by MMV006833, characterized by failure of parasitophorous vacuole membrane expansion, is unique to this chemotype [1]. Live-cell imaging studies investigating the role of lipid transfer proteins in PVM biogenesis require MMV006833 as a chemical tool to acutely perturb PfSTART1 function, enabling the dissection of the temporal sequence of membrane expansion events during merozoite invasion.

PfSTART1 Biochemical Assay Dynamic Range

For labs developing surface plasmon resonance (SPR), fluorescence polarization, or thermal shift assays to screen for PfSTART1 inhibitors, MMV006833 provides a moderate-affinity (KD = 42 nM) control that defines the lower boundary of measurable activity . The highly potent analogues (WEHI-991, KD = 10 nM; WJM-715, KD = 14 nM) are less suitable for this purpose as they may saturate the assay signal at concentrations that yield poor resolution of intermediate-affinity binders.

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